molecular formula C13H12N2O3 B2999440 4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione CAS No. 455949-58-3

4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Cat. No.: B2999440
CAS No.: 455949-58-3
M. Wt: 244.25
InChI Key: FMZQNIKLCYJTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This dihydrofuropyrimidine scaffold is of significant interest in the development of novel therapeutic agents, particularly as an inhibitor for epigenetic regulation and kinase signaling pathways. The core dihydropyrimidine structure is recognized as a privileged scaffold in medicinal chemistry. Research on closely related analogs has demonstrated potent activity as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins . BET proteins, such as Brd4, are critical epigenetic regulators involved in gene transcription and are promising targets for cancer therapy, male contraception, and cardiac disease . Furthermore, the dihydrofuropyrimidine structure is established as a core motif in inhibitors of AKT protein kinase (also known as Protein Kinase B) . AKT is a central node in the PI3K-AKT signaling pathway, and its dysregulation is a common feature in many hyperproliferative diseases, making it a high-value target in oncology research . Synthetically, this compound belongs to a class of structures often efficiently constructed via multicomponent or one-pot reactions, which are valuable for generating molecular complexity and diversity from readily available starting materials like barbituric acids . The presence of the furo[3,4-d]pyrimidine ring system makes it a versatile intermediate for further chemical functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize pharmaceutical properties . This compound is provided for research purposes only to support these advanced investigations. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-methylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-7-2-4-8(5-3-7)11-10-9(6-18-12(10)16)14-13(17)15-11/h2-5,11H,6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZQNIKLCYJTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a complex organic compound classified within the pyrimidine family. Its unique structural features, including a dihydrofuro moiety fused with a pyrimidine ring and a para-substituted tolyl group, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O3, with a molecular weight of 244.25 g/mol. The compound's structure can be represented as follows:

Structure C13H12N2O3\text{Structure }\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3

This compound's structural complexity may influence its interactions with biological targets, enhancing its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-23127.6
Compound BMCF-715.3
This compoundTBDTBDTBD

Preliminary data suggests that the compound may exhibit selective cytotoxicity against breast cancer cells. Further investigations are needed to establish its exact IC50 values and compare them with established anticancer agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and proliferation.

Case Studies

Case Study 1: In Vitro Evaluation

In a study evaluating various pyrimidine derivatives for anticancer activity against the MDA-MB-231 cell line, compounds structurally related to this compound were tested. The results indicated that modifications in the substituents significantly impacted the cytotoxicity levels. Compounds with electron-withdrawing groups demonstrated enhanced activity compared to their counterparts with electron-donating groups.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of pyrimidine derivatives. It was found that the presence of specific functional groups influenced both the potency and selectivity of these compounds against cancer cells. The para-tolyl group in this compound may play a critical role in modulating its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The table below compares IIId with analogs differing in aromatic substituents, synthesized under similar conditions ():

Compound Name & Identifier Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Features (¹³C NMR/ESI-MS)
4-(p-Tolyl)-...dione (IIId ) 4-methylphenyl 200–202 89 244 161.4 (C7a), 169.3 (C5), 170.8 (C2); m/z 244
4-(4'-Nitrophenyl)-...dione (IIIc ) 4-nitrophenyl 241–243 82 275 Similar core signals; m/z 275
4-Phenyl-...dione (IIIg ) Phenyl 239–240 84 230 160.7 (C7a), 169.0 (C5), 170.9 (C2); m/z 230
4-(3'-Methoxyphenyl)-...dione (IIIh ) 3-methoxyphenyl 268–270 88 260 33.5 (C4), 3.75 ppm (OCH₃); m/z 260
4-(2',3'-Dihydroxyphenyl)-...dione (IIIe ) 2,3-dihydroxyphenyl 291–293 72 262 162.1 (C7a), 170.5 (C2); m/z 262
Key Observations:
  • Melting Points : Electron-withdrawing groups (e.g., nitro in IIIc ) elevate melting points due to enhanced dipole interactions, while hydroxyl groups (IIIe ) further increase rigidity via hydrogen bonding .
  • Yields : Substituent electronic effects minimally impact yields, which remain high (72–89%), suggesting robust synthetic routes .
  • Spectral Consistency: Core carbons (C5, C7a, C2) show minor shifts (±1 ppm), confirming structural integrity despite substituent variations .

Comparison with Heterocyclic Analogs

Furopyrimidine vs. Thiazolopyrimidine Derivatives

describes thiazolo[3,2-a]pyrimidine-diones (e.g., 9b , 9c ) with thiophene and methoxy substituents. These exhibit:

  • Lower melting points (110–122°C vs. 200–291°C for furopyrimidines).
  • Higher molecular weights (e.g., 9b : ~400 g/mol vs. 244 g/mol for IIId ) due to sulfur incorporation.
  • Reduced yields (73–85%) compared to furopyrimidines, possibly due to steric hindrance from thiazole rings .
Chromeno-pyrimidine-diones ()

Compounds like M13 and M14 feature a chromeno[4,3-d]pyrimidine core. Key differences include:

  • Higher lipophilicity from fused benzene rings.
  • Lower melting points (162–180°C) despite larger molecular weights, attributed to reduced crystallinity .

Therapeutic Potential and Patent Landscape

    Q & A

    Q. What are the established synthetic routes for 4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione, and what catalysts are commonly employed?

    Methodological Answer: Multi-component condensation reactions are widely used, involving precursors like substituted aldehydes, urea, and dihydrofuran derivatives. Silica-supported acid catalysts (e.g., sulfonic acid-functionalized silica) are critical for facilitating cyclocondensation and improving yields under solvent-free or mild conditions . Reaction parameters (temperature, molar ratios) should be optimized via Design of Experiments (DoE) to minimize trial-and-error approaches .

    Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

    Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT) is mandatory for verifying the fused furopyrimidine ring system. X-ray diffraction (XRD) is recommended to resolve stereochemical ambiguities, as seen in studies of structurally analogous pyrimidine-diones . High-resolution mass spectrometry (HRMS) and FT-IR should complement structural validation.

    Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

    Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor purity (>95% threshold). Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via LC-MS. Thermogravimetric Analysis (TGA) can assess thermal stability .

    Advanced Research Questions

    Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis conditions?

    Methodological Answer: Quantum chemical calculations (e.g., DFT) coupled with reaction path search algorithms (e.g., GRRM) enable identification of transition states and intermediates. Machine learning models trained on experimental datasets (e.g., solvent effects, catalyst performance) can narrow optimal conditions, reducing experimental iterations by >50% .

    Q. How can contradictory bioactivity data across studies be systematically resolved?

    Methodological Answer: Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial studies) and control for solvent effects (DMSO vs. aqueous buffers). Employ metabolomics or transcriptomics to identify off-target interactions. Bayesian meta-analysis of published data can quantify variability sources (e.g., cell line sensitivity) .

    Q. What advanced reactor designs or separation technologies enhance scalability of the synthesis?

    Methodological Answer: Continuous-flow reactors with immobilized catalysts improve heat/mass transfer and reduce byproducts. Membrane separation (e.g., nanofiltration) is preferable for isolating polar intermediates. Process simulation tools (Aspen Plus, COMSOL) should model kinetics and thermodynamics to avoid bottlenecks .

    Q. How can researchers leverage structure-activity relationship (SAR) studies to modify the compound for targeted bioactivity?

    Methodological Answer: Introduce substituents at the p-Tolyl or dihydrofuran moieties and evaluate effects via molecular docking (e.g., against bacterial dihydrofolate reductase). Free-Wilson or Hansch analysis can quantify substituent contributions to activity. Prioritize derivatives with ClogP <3 for improved bioavailability .

    Data Contradiction and Validation

    Q. What statistical frameworks are recommended for reconciling inconsistent yield data in synthetic protocols?

    Methodological Answer: Apply Analysis of Variance (ANOVA) to isolate factors causing variability (e.g., catalyst loading, reaction time). Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies non-linear interactions. Replicate experiments under controlled humidity/temperature to mitigate environmental noise .

    Q. How should researchers validate computational predictions of reaction mechanisms experimentally?

    Methodological Answer: Use isotopic labeling (e.g., 13C-urea) to track reaction pathways via NMR. In-situ FT-IR or Raman spectroscopy monitors intermediate formation. Compare computed activation energies with experimental Arrhenius plots for consistency .

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